N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and a cyclopropanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using trifluoromethyl iodide as the reagent. The cyclopropanesulfonamide moiety is then attached through a cyclization reaction, which may involve the use of a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the pyridine ring or the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the sulfonamide moiety, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Sodium hydride, lithium diisopropylamide, and trifluoromethyl iodide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyridine derivatives, and substituted sulfonamides.
Scientific Research Applications
N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine and cyclopropanesulfonamide moieties contribute to the compound’s binding affinity and specificity, enabling it to modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[6-(trifluor
N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanesulfonamide: Similar structure but with a methanesulfonamide group instead of a cyclopropanesulfonamide.
Properties
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2S/c15-14(16,17)12-4-1-5-13(18-12)20-8-2-3-10(9-20)19-23(21,22)11-6-7-11/h1,4-5,10-11,19H,2-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNRJPMWYQEHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC(=N2)C(F)(F)F)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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